![molecular formula C19H18FN3O3S B2521426 N-([3,3'-bipyridin]-5-ylmethyl)-4-ethoxy-3-fluorobenzenesulfonamide CAS No. 2185590-96-7](/img/structure/B2521426.png)
N-([3,3'-bipyridin]-5-ylmethyl)-4-ethoxy-3-fluorobenzenesulfonamide
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Overview
Description
The compound contains a bipyridine moiety, which is a family of organic compounds with the formula (C5H4N)2, consisting of two pyridyl (C5H4N) rings . Bipyridines are colorless solids, soluble in organic solvents and slightly soluble in water .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Bipyridine complexes are known to exhibit distinctive optical and redox properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as its size, shape, and the presence of functional groups would influence properties like solubility, reactivity, and stability .Scientific Research Applications
Biologically Active Molecules
Bipyridine derivatives are used as fundamental components in various biologically active molecules . They can interact with biological systems, influencing biological processes and potentially leading to therapeutic effects.
Ligands in Transition-Metal Catalysis
Bipyridine derivatives serve as excellent ligands in transition-metal catalysis . Their ability to form stable complexes with transition metals makes them valuable in various catalytic reactions.
Photosensitizers
Bipyridine derivatives can act as photosensitizers . They can absorb light and transfer the energy to other molecules, making them useful in photodynamic therapy and solar energy conversion.
Viologens
When the nitrogen atoms of 4,4’-bipyridines are quaternized, they generate viologens . Viologens are known for their good electrochemical properties and are used in a variety of applications, including electrochromic devices and redox flow batteries.
Supramolecular Structures
Bipyridine derivatives can form supramolecular structures through non-covalent interactions . These structures have interesting properties and can be used in the design of new materials and devices.
Analytical Applications
The excellent electrochemiluminescence behavior of certain bipyridine derivatives, such as Ru(bpy)3 2+, has led to their use in different analytical applications .
Mechanism of Action
The mechanism of action would depend on the intended use of the compound. For instance, if it’s used as a drug, it would interact with specific receptors or enzymes in the body . If it’s used in a chemical reaction, its mechanism of action would depend on the specific reaction conditions and other reactants .
Future Directions
properties
IUPAC Name |
4-ethoxy-3-fluoro-N-[(5-pyridin-3-ylpyridin-3-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O3S/c1-2-26-19-6-5-17(9-18(19)20)27(24,25)23-11-14-8-16(13-22-10-14)15-4-3-7-21-12-15/h3-10,12-13,23H,2,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMRDUYATVBUXQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC(=CN=C2)C3=CN=CC=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-([3,3'-bipyridin]-5-ylmethyl)-4-ethoxy-3-fluorobenzenesulfonamide |
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